molecular formula C13H17ClN2O4 B2356455 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034605-75-7

1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2356455
CAS No.: 2034605-75-7
M. Wt: 300.74
InChI Key: GLPBPIRCXOLNLR-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a chlorinated aromatic ring, a methoxy group, and a urea linkage, which could contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multiple steps:

    Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of a suitable aromatic precursor, such as 2-methoxyphenol, using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Urea Linkage: The chlorinated intermediate is then reacted with an isocyanate derivative to form the urea linkage. Common reagents for this step include phenyl isocyanate or methyl isocyanate.

    Attachment of the Tetrahydrofuran Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea linkage can be reduced to form an amine derivative.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Study of its effects on biological systems, including enzyme inhibition or receptor binding.

    Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Similar structure but lacks the tetrahydrofuran moiety.

    1-(5-Chloro-2-methoxyphenyl)-3-methylurea: Similar structure but lacks the tetrahydrofuran moiety and has a methyl group instead.

Uniqueness

1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of the tetrahydrofuran ring, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-19-11-3-2-9(14)6-10(11)16-12(17)15-7-13(18)4-5-20-8-13/h2-3,6,18H,4-5,7-8H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPBPIRCXOLNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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